N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves the reaction of 4-piperidinemethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinone derivatives, while reduction of the benzamide group can produce primary amines .
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and anti-inflammatory effects.
Matrine: Known for its antiproliferative and antimetastatic effects on cancer cells.
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to its specific structure, which combines a piperidine ring with a benzamide group.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBNXJSGUFIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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